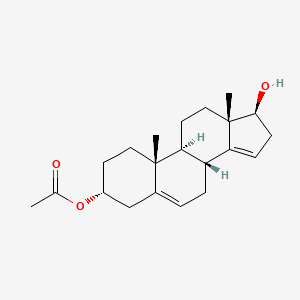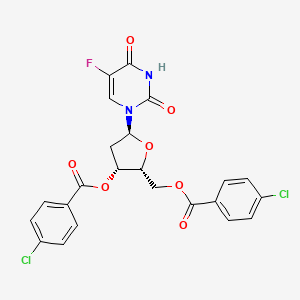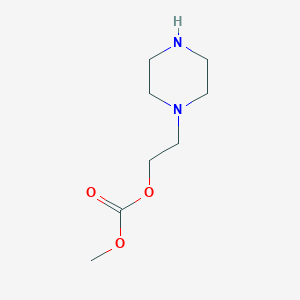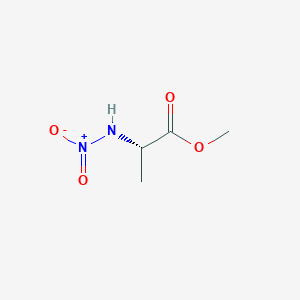
21-O-Acetyl-6α-Hydroxycortisol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-O-Acetyl 6alpha-Hydroxy Cortisol is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is known for its unique structural modifications, which include the acetylation at the 21st position and the hydroxylation at the 6alpha position. These modifications can influence its biological activity and stability, making it a subject of interest in various scientific research fields .
Wissenschaftliche Forschungsanwendungen
21-O-Acetyl 6alpha-Hydroxy Cortisol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cortisol derivatives.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations
Wirkmechanismus
Target of Action
As a cortisol metabolite , it is likely to interact with glucocorticoid receptors, which play a crucial role in the regulation of various physiological processes, including immune response and metabolism.
Mode of Action
As a cortisol metabolite , it may mimic the actions of cortisol, which involves binding to glucocorticoid receptors and modulating gene transcription to exert its effects.
Biochemical Pathways
Given its nature as a cortisol metabolite , it may influence pathways related to inflammation, immune response, and stress response, among others.
Result of Action
As a cortisol metabolite , it might exhibit similar effects to cortisol, which include anti-inflammatory and immunosuppressive actions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21-O-Acetyl 6alpha-Hydroxy Cortisol typically involves multiple steps, starting from cortisol or a related precursor. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 6alpha position.
Acetylation: Acetylation of the hydroxyl group at the 21st position.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of 21-O-Acetyl 6alpha-Hydroxy Cortisol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize efficiency and minimize costs. This includes the use of industrial-grade reagents, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
21-O-Acetyl 6alpha-Hydroxy Cortisol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 21-O-Acetyl 6alpha-Hydroxy Cortisol can yield 21-O-Acetyl 6-Keto Cortisol, while reduction can revert it back to the original compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cortisol: The natural glucocorticoid hormone with similar biological activity.
21-O-Acetyl Cortisol: A derivative with acetylation at the 21st position but without the 6alpha hydroxyl group.
6alpha-Hydroxy Cortisol: A derivative with hydroxylation at the 6alpha position but without the 21st acetyl group
Uniqueness
21-O-Acetyl 6alpha-Hydroxy Cortisol is unique due to its dual modifications, which can enhance its stability and alter its biological activity compared to other cortisol derivatives. These structural changes can make it more resistant to metabolic degradation and potentially more effective in certain therapeutic applications .
Eigenschaften
IUPAC Name |
[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17-,18-,20+,21-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCDTDGPVVXFM-APRQOCPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B1147246.png)
![5-Bromobenzo[c]thiophene](/img/structure/B1147249.png)



![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)




![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)
